molecular formula C5H6INO B082194 3,5-Dimethyl-4-iodoisoxazole CAS No. 10557-85-4

3,5-Dimethyl-4-iodoisoxazole

Cat. No. B082194
CAS RN: 10557-85-4
M. Wt: 223.01 g/mol
InChI Key: NMNOXVWRJISEFE-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-iodoisoxazole (DMI) is an organic compound that belongs to the family of isoxazoles. It is a colorless, volatile liquid with a melting point of -13.5 °C and a boiling point of 111 °C. DMI has a wide range of applications in organic synthesis, medicinal chemistry, and biochemistry. It has been used for the synthesis of active pharmaceutical ingredients (APIs), as well as for the preparation of various heterocyclic compounds. DMI has also been studied for its potential applications in the field of biochemistry and molecular biology.

Scientific Research Applications

  • Palladium-Catalyzed Cross-Coupling : 3,5-Dimethyl-4-iodoisoxazole is used in palladium-catalyzed cross-coupling reactions with arylboronic acids and organostannanes to form 4-aryl-3,5-dimethylisoxazoles. These isoxazole derivatives can be converted into 3-aryl-2,4-pentanediones (Labadie, 1994).

  • Cross-Coupling Reactions with Olefins and Acetylenes : This compound reacts with phenylacetylene and styrene under palladium (II) chloride-triphenylphosphine catalysis to yield various isoxazole derivatives like 3,5-dimethyl-4-phenylethynyl-isoxazole and 3,5-dimethyl-4-trans-styrylisoxazole (Yamanaka, Shiraiwa, Yamamoto, & Sakamoto, 1981).

  • Formation of Pyrazolin-4-ylidene Complexes : In a study on palladium(II) pyrazolin-4-ylidenes, this compound derivatives were used to form complexes of different geometries, indicating a strong effect of substituents on complex formation. These complexes have implications in catalytic activities for cross-coupling reactions (Han, Lee, & Huynh, 2009).

  • Allylic-Allylic Alkylation : 3,5-Dimethyl-4-nitroisoxazole, a related compound, is used in allylic-allylic alkylation, showcasing the potential of dimethylisoxazoles in synthesizing dicarboxylic acid derivatives (Kowalczyk-Dworak, Kwit, & Albrecht, 2020).

  • Synthesis of Vinyl Derivatives and Polymers : 3,5-Dimethyl-4-vinylisoxazole, synthesized from pentane-2,4-dione, is used to create polymers with pendant isoxazole rings, showcasing its applicability in polymer chemistry (Bertini, Munno, & Pocci, 1976).

  • Study on Dissociative Ionization : The mass spectra of 3,5-dimethyl-4-haloisoxazoles, including the 4-iodo derivative, were investigated to understand the stability of molecular ions and the mechanism for carbon-halogen bond cleavage (Zhigulev, Khmel’nitskiĭ, & Sokolov, 1971).

Safety and Hazards

The safety information for 3,5-Dimethyl-4-iodoisoxazole includes a warning signal word. The hazard statements include H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

Future Directions

Isoxazoles still attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Many isoxazoles possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc . Therefore, it is not surprising that a large number of publications appear annually on the synthesis of new representatives of isoxazoles .

properties

IUPAC Name

4-iodo-3,5-dimethyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6INO/c1-3-5(6)4(2)8-7-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNOXVWRJISEFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90346666
Record name 4-Iodo-3,5-dimethylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10557-85-4
Record name 4-Iodo-3,5-dimethylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-iodo-3,5-dimethyl-1,2-oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 3,5-Dimethyl-4-iodoisoxazole a valuable building block in organic synthesis?

A1: this compound serves as a versatile precursor for various organic compounds due to the reactivity of the iodine atom. It readily undergoes palladium-catalyzed cross-coupling reactions with arylboronic acids and organostannanes to yield 4-aryl-3,5-dimethylisoxazoles. [] This transformation highlights the compound's utility in constructing complex molecules through carbon-carbon bond formation.

Q2: How can this compound be utilized to synthesize 3-aryl-2,4-pentanediones?

A2: The synthesis of 3-aryl-2,4-pentanediones from this compound is a two-step process. First, a palladium-catalyzed cross-coupling reaction with arylboronic acids or organostannanes generates 4-aryl-3,5-dimethylisoxazoles. [] The isoxazole ring in these intermediates is then strategically cleaved, leading to the formation of the desired 3-aryl-2,4-pentanediones. [] This method demonstrates the unique reactivity of the isoxazole moiety and its applicability in targeted synthesis.

Q3: Can this compound be incorporated into photochromic materials?

A3: Yes, this compound can be incorporated into the structure of photochromic diarylethenes. Researchers synthesized [1-(this compound)-2-(2-methyl-(5-ethynyl)trimethylsilane-3-thienyl)perfluorocyclopentene, a diarylethene incorporating the this compound moiety. [] This compound exhibited photochromism in acetonitrile solution, undergoing a reversible ring-opening reaction upon UV irradiation and changing color. [] This example showcases the potential of using this compound as a building block for developing novel photochromic materials.

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